molecular formula C15H17ClN2O2 B1197659 Lortalamine

Lortalamine

Cat. No.: B1197659
M. Wt: 292.76 g/mol
InChI Key: MJRPHRMGEKCADU-QHAMSDLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Lortalamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: The compound can be reduced, but again, detailed information on the reduction products is scarce.

    Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atom.

Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lortalamine has been used extensively in scientific research, particularly in the field of neurochemistry. Its primary application is in positron emission tomography studies, where it is used to label norepinephrine transporters . This application has provided valuable insights into the functioning of the norepinephrine system in the brain. Additionally, this compound has been studied for its pharmacological properties, although its clinical use was discontinued due to toxicity concerns .

Mechanism of Action

Lortalamine exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its neurotransmitter activity. The molecular targets of this compound are the norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .

Comparison with Similar Compounds

Lortalamine is similar to other norepinephrine reuptake inhibitors, such as nisoxetine and oxaprotiline . it is unique in its chemical structure and its high selectivity for norepinephrine transporters. Unlike tricyclic antidepressants, this compound does not exhibit anticholinergic or antihistaminic properties . This makes it a valuable tool for studying the norepinephrine system without the confounding effects of other neurotransmitter systems.

Similar Compounds

  • Nisoxetine
  • Oxaprotiline
  • Reboxetine

This compound’s unique properties and its selective inhibition of norepinephrine reuptake make it a compound of interest in neurochemical research, despite its limited clinical use.

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

(1S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one

InChI

InChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10?,12?,15-/m0/s1

InChI Key

MJRPHRMGEKCADU-QHAMSDLMSA-N

Isomeric SMILES

CN1CC[C@]23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl

Synonyms

4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam
LM 1404
LM-1404
lortalamine
lortalamine, (4aR,10R,10aR)-isome

Origin of Product

United States

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